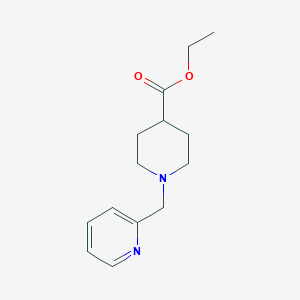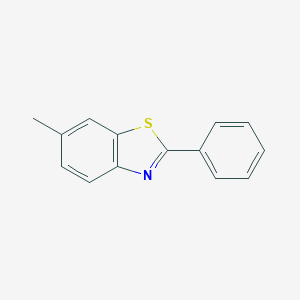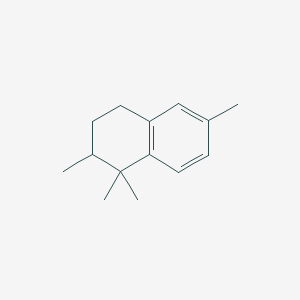
Irene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Irene is a natural product that has been studied extensively for its potential therapeutic applications. It is derived from the bark of the tree Tabebuia avellanedae, which is native to South America. Irene has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. We will also explore future directions for research on this promising natural product.
Mecanismo De Acción
The mechanism of action of Irene is not fully understood, but it is thought to work by inhibiting the production of inflammatory cytokines and reducing oxidative stress. Irene has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent.
Efectos Bioquímicos Y Fisiológicos
Irene has been found to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines such as TNF-alpha and IL-6. Irene also possesses antioxidant properties, which may help to reduce oxidative stress and prevent cellular damage. In addition, Irene has been shown to induce apoptosis in cancer cells, which may help to prevent the growth and spread of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Irene in lab experiments is that it is a natural product, which may make it safer and more tolerable than synthetic compounds. Irene has also been found to possess a range of biological activities, making it a versatile research tool. However, one limitation of using Irene in lab experiments is that it is a complex mixture of compounds, which may make it difficult to isolate and study individual components.
Direcciones Futuras
There are many potential future directions for research on Irene. One area of interest is the development of Irene-based therapies for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Irene may also have potential as an anticancer agent, and further studies could explore its efficacy in different types of cancer. Additionally, Irene's potential as an antimicrobial agent and wound healing agent could be further investigated. Finally, future research could explore the mechanisms of action of Irene in more detail, which could lead to the development of more targeted therapies.
Métodos De Síntesis
Irene is a natural product that is extracted from the bark of the Tabebuia avellanedae tree. The extraction process involves grinding the bark into a fine powder and then extracting the active compounds using a solvent such as ethanol. The resulting extract is then purified using chromatography techniques to isolate the Irene compound.
Aplicaciones Científicas De Investigación
Irene has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the treatment of a range of diseases. Irene has also been studied for its potential use in wound healing and as an antimicrobial agent.
Propiedades
Número CAS |
1681-22-7 |
|---|---|
Nombre del producto |
Irene |
Fórmula molecular |
C14H20 |
Peso molecular |
188.31 g/mol |
Nombre IUPAC |
3,4,4,7-tetramethyl-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C14H20/c1-10-5-8-13-12(9-10)7-6-11(2)14(13,3)4/h5,8-9,11H,6-7H2,1-4H3 |
Clave InChI |
GICIECWTEWJCRE-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1(C)C)C=CC(=C2)C |
SMILES canónico |
CC1CCC2=C(C1(C)C)C=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B158348.png)
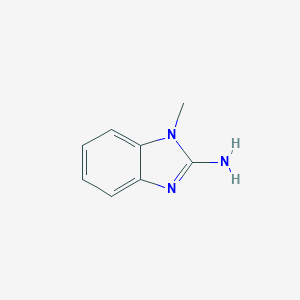
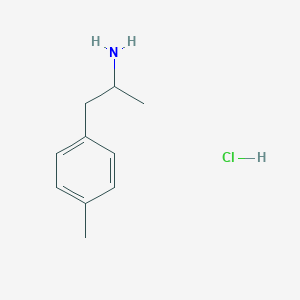
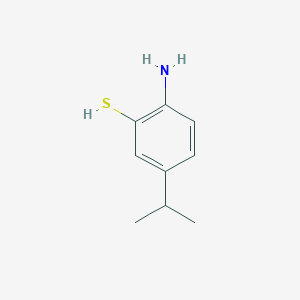
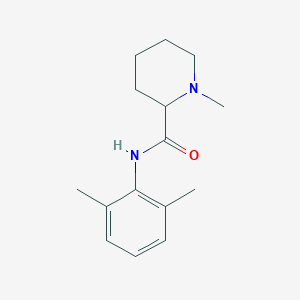
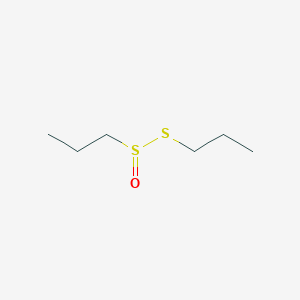
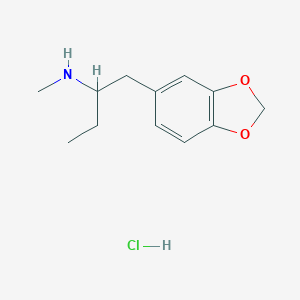
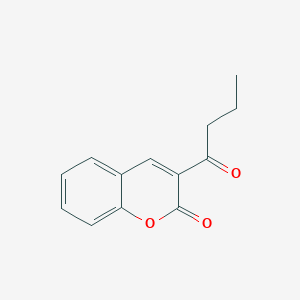
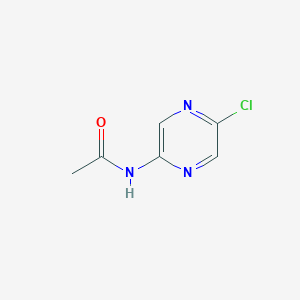
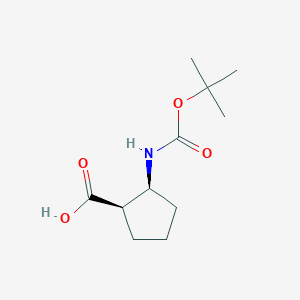
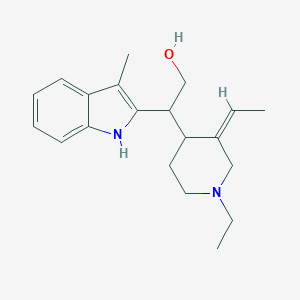
![N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide](/img/structure/B158369.png)
